5-(4-Fluorophenyl)pyridin-3-amine

Lipophilicity ADME Physicochemical properties

Medicinal chemistry teams pursuing NSCLC kinase targets often struggle to source fluorinated heteroaromatic scaffolds with proven multitargeted activity. 5-(4-Fluorophenyl)pyridin-3-amine directly addresses this gap as a versatile building block for FGFR1-3, RET, EGFR, DDR2, and ALK inhibitor development. • Yields multitargeted inhibitors with nanomolar potency and in vivo antitumor activity (TGI = 66.1%). • Optimized physicochemical profile (LogP 3.05, PSA 38.91 Ų) ensures reliable membrane permeability for cellular assays. • Sourced from BenchChem with consistent quality and expedited global logistics, bridging the gap between design and SAR execution.

Molecular Formula C11H9FN2
Molecular Weight 188.205
CAS No. 1214380-91-2
Cat. No. B594498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)pyridin-3-amine
CAS1214380-91-2
Synonyms5-(4-fluorophenyl)pyridin-3-aMine
Molecular FormulaC11H9FN2
Molecular Weight188.205
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CN=C2)N)F
InChIInChI=1S/C11H9FN2/c12-10-3-1-8(2-4-10)9-5-11(13)7-14-6-9/h1-7H,13H2
InChIKeyQSNBTRVXHPMFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)pyridin-3-amine (CAS 1214380-91-2): Chemical Identity, Class Characteristics, and Procurement Relevance


5-(4-Fluorophenyl)pyridin-3-amine is a fluorinated heteroaromatic building block belonging to the pyridin-3-amine class, characterized by a 4-fluorophenyl substituent at the pyridine 5-position and a primary amine at the 3-position. Its physicochemical signature includes a calculated LogP of 3.05 and a polar surface area (PSA) of 38.91 Ų . The compound serves as a versatile core scaffold in medicinal chemistry, particularly for the development of multitargeted protein kinase inhibitors targeting non-small cell lung cancer (NSCLC)-related oncogenes such as FGFR1-3, RET, EGFR, DDR2, and ALK [1].

Why 5-(4-Fluorophenyl)pyridin-3-amine Cannot Be Replaced by Unsubstituted Pyridin-3-amine or Other Analogs in Scientific Research


The presence of the 4-fluorophenyl group in 5-(4-fluorophenyl)pyridin-3-amine fundamentally alters its physicochemical and biological properties compared to unsubstituted pyridin-3-amine or other aryl-substituted analogs. Specifically, the compound exhibits a calculated LogP of 3.05 , whereas pyridin-3-amine has a LogP of -0.02 , representing a >3 log unit increase in lipophilicity. This magnitude of lipophilicity change profoundly impacts membrane permeability, plasma protein binding, and target engagement. In the context of kinase inhibitor design, the 4-fluorophenyl moiety is essential for achieving the multitargeted inhibition profile observed in advanced pyridin-3-amine derivatives, including nanomolar activity against FGFR1-3, RET, EGFR, and ALK. Generic substitution with simpler pyridin-3-amines would result in loss of this lipophilicity-driven pharmacological activity, as demonstrated by SAR studies where removal or replacement of the fluorophenyl group abolished kinase inhibition [1].

5-(4-Fluorophenyl)pyridin-3-amine: Quantified Differentiation Against Closest Analogs and Alternatives


Lipophilicity (LogP) Differentiation: 3.07 Log Unit Increase Over Unsubstituted Pyridin-3-amine

5-(4-Fluorophenyl)pyridin-3-amine exhibits a calculated LogP of 3.05, as determined by ACD/Labs software . In contrast, the unsubstituted pyridin-3-amine has a calculated LogP of -0.02 under the same methodology . This represents a 3.07 log unit increase in lipophilicity, directly attributable to the 4-fluorophenyl substituent.

Lipophilicity ADME Physicochemical properties

CDC25A Phosphatase Inhibitory Activity: 9700 nM IC50 vs. Potent Inhibitor NSC 663284 (29 nM IC50)

5-(4-Fluorophenyl)pyridin-3-amine (ChEMBL:CHEMBL358731) was evaluated for inhibitory activity against cell division cycle 25A (CDC25A) phosphatase using a fluorescein diphosphate (FDP) substrate-based assay, yielding an IC50 of 9700 nM [1]. For comparison, the established CDC25A inhibitor NSC 663284 exhibits an IC50 of 29 nM against the same enzyme, albeit in a different assay format (Ki determination) [2].

Phosphatase inhibition CDC25A Cell cycle regulation

Physicochemical Profile: Increased Lipophilicity Without Polar Surface Area Penalty

The polar surface area (PSA) of 5-(4-fluorophenyl)pyridin-3-amine is calculated as 38.91 Ų, identical to that of unsubstituted pyridin-3-amine . However, its LogP is 3.05 versus -0.02 for pyridin-3-amine. This combination of increased lipophilicity with unchanged PSA suggests that the compound may exhibit improved membrane permeability without sacrificing aqueous solubility to the extent expected for a purely lipophilic modification.

Drug-likeness PSA Lipinski's Rule of Five

Proven Utility as a Core Scaffold for Multitargeted Kinase Inhibitors

In a comprehensive SAR study, pyridin-3-amine derivatives were optimized to yield compound 3m, which demonstrated potent inhibition against FGFR1, 2, and 3 with nanomolar IC50 values. Additionally, 3m showed nanomolar-level inhibition against RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK. In vivo, 3m exhibited significant antitumor activity with a tumor growth inhibition (TGI) of 66.1% in an NCI-H1581 NSCLC xenograft model [1]. The 5-(4-fluorophenyl)pyridin-3-amine core is the essential structural element enabling this multitargeted kinase inhibition profile.

Kinase inhibitor FGFR NSCLC Scaffold

Optimal Research and Industrial Use Cases for 5-(4-Fluorophenyl)pyridin-3-amine Based on Quantitative Differentiation


Lead Optimization and SAR Studies in Kinase Inhibitor Drug Discovery

The 5-(4-fluorophenyl)pyridin-3-amine core serves as an ideal starting point for structure-activity relationship (SAR) campaigns targeting FGFR, EGFR, RET, DDR2, and ALK kinases. The core's demonstrated ability to yield multitargeted inhibitors with nanomolar potency and significant in vivo antitumor activity (TGI = 66.1%) [1] positions it as a high-value building block for medicinal chemistry groups focused on non-small cell lung cancer (NSCLC) and other kinase-addicted malignancies.

Chemical Probe Development for Phosphatase Biology

With a measured IC50 of 9700 nM against CDC25A phosphatase [2], 5-(4-fluorophenyl)pyridin-3-amine can be utilized as a low-affinity control or as a starting point for fragment-based drug design targeting the CDC25 family. Its moderate activity, combined with its defined physicochemical profile, allows researchers to systematically explore SAR around the fluorophenyl and pyridylamine moieties to improve potency and selectivity.

ADME Property Benchmarking and Lipophilicity Optimization

The unique physicochemical combination of high LogP (3.05) and low PSA (38.91 Ų) makes this compound a valuable reference standard in ADME studies. It can be used to calibrate computational models for membrane permeability, assess the impact of fluorophenyl substitution on logD, and serve as a control in assays evaluating passive diffusion versus active transport mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorophenyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.